4-(4-Methoxyphenyl)-2-methyl-7-(3-(4-(trifluoromethyl)piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
4-(4-Methoxyphenyl)-2-methyl-7-(3-(4-(trifluoromethyl)piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that has garnered interest in various fields of scientific research This compound features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-2-methyl-7-(3-(4-(trifluoromethyl)piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, including the formation of the tetrahydroisoquinoline core and the subsequent introduction of the substituents. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boronic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-2-methyl-7-(3-(4-(trifluoromethyl)piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The tetrahydroisoquinoline core can be reduced to form dihydroisoquinoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction of the tetrahydroisoquinoline core can produce dihydroisoquinoline derivatives.
Scientific Research Applications
4-(4-Methoxyphenyl)-2-methyl-7-(3-(4-(trifluoromethyl)piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-2-methyl-7-(3-(4-(trifluoromethyl)piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride
Uniqueness
4-(4-Methoxyphenyl)-2-methyl-7-(3-(4-(trifluoromethyl)piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of a tetrahydroisoquinoline core with a methoxyphenyl group and a trifluoromethyl-substituted piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C26H33F3N2O2 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2-methyl-7-[3-[4-(trifluoromethyl)piperidin-1-yl]propoxy]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C26H33F3N2O2/c1-30-17-20-16-23(33-15-3-12-31-13-10-21(11-14-31)26(27,28)29)8-9-24(20)25(18-30)19-4-6-22(32-2)7-5-19/h4-9,16,21,25H,3,10-15,17-18H2,1-2H3 |
InChI Key |
STQJDUUWFXFIQR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2=C(C1)C=C(C=C2)OCCCN3CCC(CC3)C(F)(F)F)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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